molecular formula C21H23ClN2O2 B2383494 N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide CAS No. 374918-97-5

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide

Cat. No.: B2383494
CAS No.: 374918-97-5
M. Wt: 370.88
InChI Key: KKDABYQDTWHXFZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, a chlorophenyl group, and a piperidinylpropanamide moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 2-piperidin-1-ylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Aqueous NaOH or NH3 in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide stands out due to its piperidinylpropanamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-piperidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDABYQDTWHXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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